Pip-alkyne-Ph-COOCH3
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Pip-alkyne-Ph-COOCH3 can be synthesized through a series of organic reactions. One common method involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as “click chemistry.” This reaction involves the use of an alkyne group in this compound and an azide group in another molecule .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. The compound is synthesized in controlled environments to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Pip-alkyne-Ph-COOCH3 undergoes various chemical reactions, including:
Substitution Reactions: The alkyne group can participate in substitution reactions with other functional groups.
Cycloaddition Reactions: The alkyne group can undergo cycloaddition reactions, such as the CuAAC reaction.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the cycloaddition process.
Azide Compounds: React with the alkyne group in this compound to form triazoles.
Major Products
The major products formed from these reactions include triazole derivatives, which are often used in the synthesis of PROTAC molecules .
Scientific Research Applications
Pip-alkyne-Ph-COOCH3 has a wide range of applications in scientific research:
Chemistry: Used as a PROTAC linker in the synthesis of various PROTAC molecules.
Biology: Employed in the study of protein degradation mechanisms.
Medicine: Utilized in the development of targeted therapies for diseases such as cancer.
Industry: Applied in the production of specialized chemical compounds for research and development
Mechanism of Action
Pip-alkyne-Ph-COOCH3 functions as a linker in PROTAC molecules. It facilitates the binding of the target protein to the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein. The alkyne group in this compound allows for the attachment of various functional groups, enhancing its versatility in PROTAC synthesis .
Comparison with Similar Compounds
Similar Compounds
Pip-alkyne-Ph-COOH: Similar structure but with a carboxylic acid group instead of a methyl ester.
Pip-alkyne-Ph-CONH2: Contains an amide group instead of a methyl ester.
Uniqueness
Pip-alkyne-Ph-COOCH3 is unique due to its methyl ester group, which provides distinct reactivity and solubility properties compared to its analogs. This makes it particularly useful in specific PROTAC synthesis applications .
Biological Activity
Pip-alkyne-Ph-COOCH3, a compound featuring a piperazine moiety linked to an alkyne and a phenyl ester, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various research studies and case reports.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Piperazine Ring : A six-membered ring containing two nitrogen atoms.
- Alkyne Group : A carbon-carbon triple bond contributing to its reactivity.
- Phenyl Ester : The presence of a phenyl group attached to a carboxymethyl moiety enhances its lipophilicity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit several biological activities, including:
- Anticancer Properties : Many piperazine derivatives have shown promising results against various cancer cell lines. For instance, studies on related alkylating agents demonstrate their efficacy in inhibiting tumor growth by damaging DNA .
- Antimicrobial Activity : Piperazine derivatives have been noted for their antibacterial and antifungal properties. The introduction of alkyne groups may enhance these effects due to increased membrane permeability .
- Neuroprotective Effects : Some studies suggest that piperazine compounds can modulate neurotransmitter systems, potentially offering neuroprotective benefits against conditions like Alzheimer’s disease .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of piperazine derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity, with IC50 values in the micromolar range against breast and lung cancer cells . The mechanism was attributed to the formation of DNA adducts through alkylation.
Case Study 2: Antimicrobial Properties
In another study, researchers tested various piperazine derivatives for their antimicrobial efficacy. This compound showed notable activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics . This suggests potential applications in treating infections resistant to conventional therapies.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : Similar compounds act as alkylating agents, forming covalent bonds with DNA, leading to strand breaks and apoptosis in cancer cells .
- Membrane Disruption : The lipophilic nature of the compound allows it to penetrate microbial membranes more effectively, leading to cell lysis .
- Receptor Modulation : Piperazine derivatives can interact with neurotransmitter receptors, influencing synaptic transmission and offering neuroprotective effects .
Properties
Molecular Formula |
C15H17NO2 |
---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
methyl 4-(2-piperidin-4-ylethynyl)benzoate |
InChI |
InChI=1S/C15H17NO2/c1-18-15(17)14-6-4-12(5-7-14)2-3-13-8-10-16-11-9-13/h4-7,13,16H,8-11H2,1H3 |
InChI Key |
MVKCFRVJYFABPF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C#CC2CCNCC2 |
Origin of Product |
United States |
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